

# CAS number 91944-47-7 properties and suppliers

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## Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanal

Cat. No.: B1362320

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An In-depth Technical Guide to **3,3,3-Trifluoro-2-oxopropanal** (CAS 91944-47-7)

## Introduction

**3,3,3-Trifluoro-2-oxopropanal**, also known as trifluoropyruvic aldehyde, is a highly reactive organofluorine compound with the CAS number 91944-47-7. Its unique chemical structure, featuring a trifluoromethyl group adjacent to a glyoxal moiety, imparts distinct physicochemical and potential biological properties. This technical guide provides a comprehensive overview of its characteristics, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

## Chemical Identity

Identifier	Value
CAS Number	91944-47-7
IUPAC Name	3,3,3-trifluoro-2-oxopropanal
Synonyms	Trifluoropyruvic aldehyde, Trifluoromethylglyoxal, TFPAD
Molecular Formula	C <sub>3</sub> HF <sub>3</sub> O <sub>2</sub>
Molecular Weight	126.03 g/mol [1]
Canonical SMILES	C(C(=O)C(F)(F)F)=O
InChI	InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H
InChIKey	CNQOORHYEKAWRC-UHFFFAOYSA-N

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3,3,3-trifluoro-2-oxopropanal** is presented below. These properties are crucial for understanding its behavior in various experimental settings.

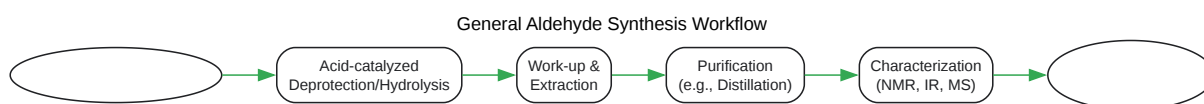
Property	Value	Source
Boiling Point	40.8 °C at 760 mmHg	Predicted
Density	1.417 g/cm <sup>3</sup>	Predicted
XLogP3-AA	0.7	Computed by XLogP3 3.0
Hydrogen Bond Donor Count	0	Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count	5	Computed by Cactvs 3.4.8.18
Rotatable Bond Count	1	Computed by Cactvs 3.4.8.18
Exact Mass	125.99286376 Da	Computed by PubChem 2.2
Monoisotopic Mass	125.99286376 Da	Computed by PubChem 2.2

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,3,3-trifluoro-2-oxopropanal** is not readily available in the public domain, a general synthetic approach can be inferred from the preparation of similar fluorinated aldehydes. One potential route involves the oxidation of a suitable precursor, such as **3,3,3-trifluoro-2-oxopropanal** diethyl acetal.

### General Experimental Workflow for Aldehyde Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of an aldehyde from an acetal precursor. This serves as a conceptual framework until a specific protocol for **3,3,3-trifluoro-2-oxopropanal** is published.



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Caption: A generalized workflow for the synthesis of an aldehyde from its acetal precursor.

## Spectroscopic Data

Detailed experimental spectra for **3,3,3-trifluoro-2-oxopropanal** are not widely published. However, the expected spectroscopic features can be predicted based on its structure and the known characteristics of similar compounds.

### Infrared (IR) Spectroscopy

The IR spectrum of **3,3,3-trifluoro-2-oxopropanal** is expected to show characteristic absorption bands for the carbonyl (C=O) and C-F bonds. Aldehydes typically exhibit a strong C=O stretching vibration in the region of 1740-1720  $\text{cm}^{-1}$ . The C-F stretching vibrations are expected to appear in the range of 1400-1000  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: A singlet corresponding to the aldehydic proton would be expected, likely in the downfield region ( $\delta$  9-10 ppm).
- $^{13}\text{C}$  NMR: Signals for the two carbonyl carbons and the trifluoromethyl carbon would be present. The carbonyl carbons would appear significantly downfield.
- $^{19}\text{F}$  NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

## Mass Spectrometry

The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) at  $m/z$  126. Fragmentation patterns would likely involve the loss of CO and  $\text{CF}_3$  groups.

## Biological Activity and Mechanism of Action

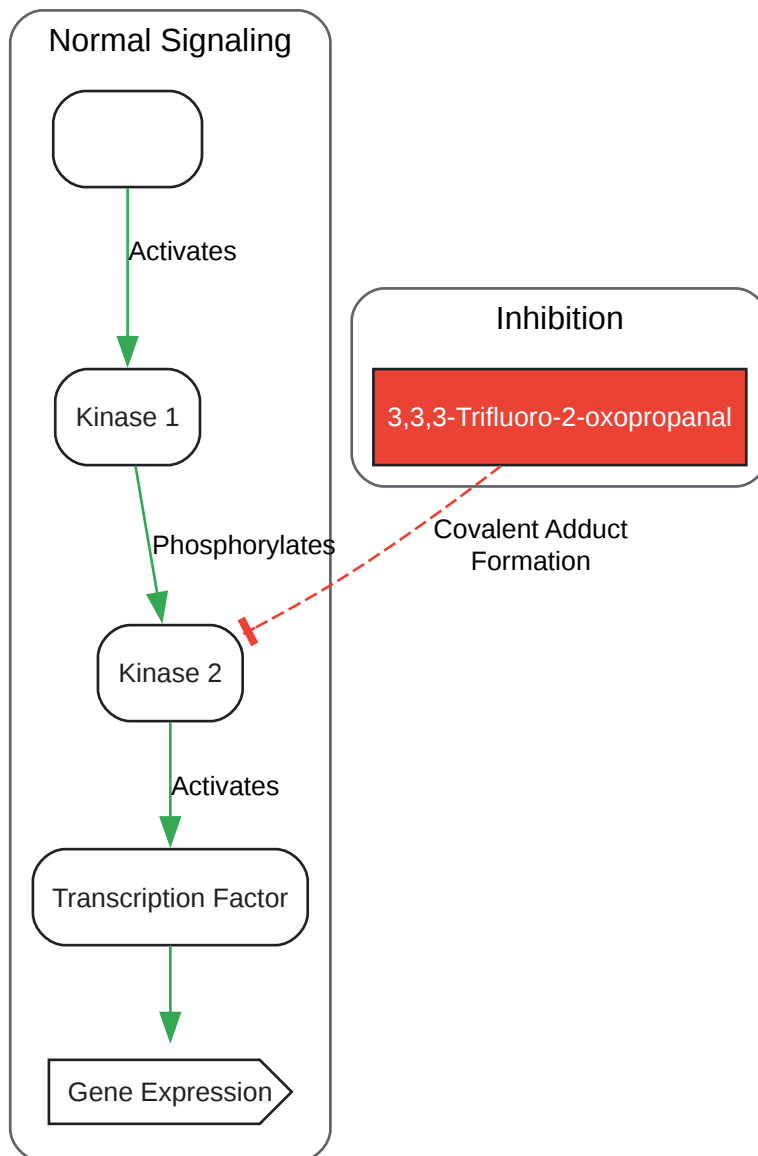
The biological activity of **3,3,3-trifluoro-2-oxopropanal** is not well-documented in publicly available literature. However, its high reactivity suggests it may interact with biological macromolecules. Aldehydes are known to react with nucleophilic groups in proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form Schiff bases and thioacetals, respectively. This reactivity could lead to enzyme inhibition or other forms of cellular disruption.

A study on the related compound, trifluoroacetaldehyde, demonstrated its ability to react with amino acids, particularly cysteine, to form stable adducts. This suggests that **3,3,3-trifluoro-2-oxopropanal** could exhibit similar reactivity towards proteins and other biological nucleophiles.

## Potential Signaling Pathway Interaction

Given the lack of specific data, a hypothetical signaling pathway is presented to illustrate how a reactive electrophile like **3,3,3-trifluoro-2-oxopropanal** might disrupt a generic cellular signaling cascade through covalent modification of a key protein.

## Hypothetical Disruption of a Signaling Pathway



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Caption: A hypothetical mechanism of signaling pathway disruption by **3,3,3-trifluoro-2-oxopropanal**.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3,3,3-trifluoro-2-oxopropanal** is not readily available, based on the properties of similar aldehydes and fluorinated compounds, it should be handled with caution. It is likely to be a volatile and reactive compound.

#### Potential Hazards:

- Irritant to eyes, skin, and respiratory tract.
- May be harmful if swallowed or inhaled.
- The trifluoromethyl group can enhance its reactivity and potential toxicity.

#### Recommended Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Suppliers

**3,3,3-Trifluoro-2-oxopropanal** is available from various chemical suppliers, typically for research and development purposes. Some of the known suppliers include:

- NINGBO INNO PHARMCHEM CO.,LTD.
- Jiaxing Isen Chemical Co.,Ltd
- Shijiazhuang Sdyano Fine Chemical Co., Ltd
- Shanghai Hope Chem Co., Ltd.
- Amadis Chemical Co.,Ltd.
- Nanjing Chemlin Chemical Co., Ltd.
- Allfluoro pharmaceutical co. ltd.
- Hefei TNJ Chemical Industry Co.,Ltd.

- Interchim
- Sinfoo Biotech

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

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## References

- 1. 3,3,3-Trifluoro-2-oxopropanal | C<sub>3</sub>H<sub>3</sub>F<sub>3</sub>O<sub>2</sub> | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]
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